

# An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid (CAS 6051-13-4)

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## Compound of Interest

Compound Name: 2-Cyclohexylpropanoic acid

Cat. No.: B1359865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclohexylpropanoic acid** (CAS 6051-13-4), a versatile carboxylic acid with significant potential in organic synthesis and as a scaffold for the development of novel therapeutic agents. This document collates available data on its physicochemical properties, synthesis, and biological applications, with a focus on its role in the development of cytotoxic agents and viral protease inhibitors.

## Chemical and Physical Properties

**2-Cyclohexylpropanoic acid** is a saturated fatty acid characterized by a cyclohexyl ring attached to the alpha-position of a propanoic acid moiety. Its chemical structure contributes to its hydrophobic nature, influencing its solubility and reactivity.<sup>[1]</sup> While detailed experimental data for the racemic mixture (CAS 6051-13-4) is not extensively published, a summary of computed and available experimental data for the compound and its enantiomers is presented below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	156.22 g/mol	PubChem[2][3]
IUPAC Name	2-cyclohexylpropanoic acid	PubChem[2]
CAS Number	6051-13-4	-
Canonical SMILES	CC(C1CCCCC1)C(=O)O	PubChem[2]
InChI	InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)	PubChem[2]
InChIKey	VRLUSLNMQAOPH-UHFFFAOYSA-N	PubChem[2]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[1]
Melting Point	46-47 °C ((S)-enantiomer)	Echemi[4]
Boiling Point	95 °C at 0.2 Torr ((S)-enantiomer)	Echemi[4]
Density	1.019 ± 0.06 g/cm <sup>3</sup> ((S)-enantiomer)	Echemi[4]
pKa	4.79 ± 0.10 ((S)-enantiomer)	Echemi[4]
XLogP3	3.0	PubChem[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Cyclohexylpropanoic acid**. While full, detailed spectra are often behind paywalls or require registration on spectral databases, the availability of key spectroscopic data has been confirmed.

Data Type	Availability	Source
$^{13}\text{C}$ NMR	Available	PubChem, SpectraBase[5]
$^1\text{H}$ NMR	Not explicitly found, but expected to be available with $^{13}\text{C}$ NMR data.	-
Mass Spectrum (GC-MS)	Available	PubChem, SpectraBase[3][5]
Infrared (IR) Spectrum	Vapor Phase IR Available	PubChem, SpectraBase[5]

Note: Researchers can typically access these spectra through institutional subscriptions to databases such as SpectraBase, or by requesting the Certificate of Analysis (COA) from commercial suppliers.

## Synthesis Protocols

While a specific, detailed laboratory-scale synthesis protocol for **2-Cyclohexylpropanoic acid** (CAS 6051-13-4) is not readily available in the public domain, a relevant industrial synthesis for a derivative, allyl cyclohexyl propionate, provides a viable route to the core structure.

### Synthesis of Cyclohexylpropionic Acid Methyl Ester (Intermediate)

This protocol is adapted from a patented method for the production of a derivative.[6]

Reaction: Hydrogenation of methyl cinnamate.

Protocol:

- Dissolve methyl cinnamate in a suitable solvent (e.g., ethanol, ethyl acetate).
- Add a Raney's nickel catalyst to the solution.
- Introduce hydrogen gas into the reaction vessel under pressure.
- Maintain the reaction under appropriate temperature and pressure until the hydrogenation is complete, monitoring by techniques such as TLC or GC.

- Upon completion, filter off the catalyst.
- Remove the solvent under reduced pressure to yield cyclohexylpropionic acid methyl ester.

**Subsequent Hydrolysis:** The resulting methyl ester can be hydrolyzed to the desired **2-Cyclohexylpropanoic acid** using standard procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

## Biological Activity and Applications

**2-Cyclohexylpropanoic acid** serves as a valuable building block in the synthesis of biologically active molecules. Its derivatives have shown promise in oncology and virology.

## Cytotoxic Activity of Ester Derivatives

Ester derivatives of a related compound, (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, have demonstrated significant cytotoxic activity against various human leukemic cell lines.<sup>[5]</sup> The non-esterified parent compound, however, was found to be inactive in the tested models.

Cell Line	Ethyl Ester IC <sub>50</sub> (µM)
HL-60	10.7 - 45.4
REH	10.7 - 45.4
MOLT-4	10.7 - 45.4
KG-1	10.7 - 45.4
JVM-2	10.7 - 45.4
K-562	10.7 - 45.4

The cytotoxic mechanism of these derivatives is believed to be through the induction of caspase-independent apoptosis, which is associated with oxidative stress and mitochondrial dysfunction.

## Inhibitors of Norovirus 3CL Protease

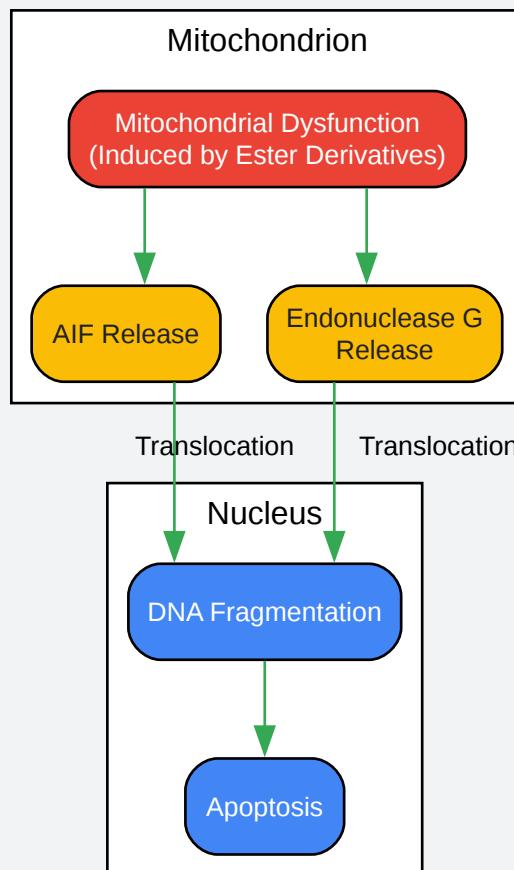
**2-Cyclohexylpropanoic acid** derivatives are key components in the synthesis of macrocyclic inhibitors of the norovirus 3C-like protease (3CLpro).<sup>[7]</sup> This protease is essential for the replication of the norovirus, making it a prime target for antiviral drug development.<sup>[7]</sup> The synthesis of these inhibitors involves complex multi-step procedures where the cyclohexylpropanoic acid moiety often serves as a hydrophobic element that can interact with the enzyme's active site.

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway for Cytotoxicity

The cytotoxic activity of the ester derivatives of related cyclohexylpropanoic acids is linked to a caspase-independent apoptosis pathway. This pathway is initiated by mitochondrial dysfunction.

## Proposed Caspase-Independent Apoptosis Pathway



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